molecular formula C11H15N3O2 B1623756 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid CAS No. 883543-77-9

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Cat. No. B1623756
M. Wt: 221.26 g/mol
InChI Key: IWHFYGMSTRMUAB-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (MPPCA) is an organic compound belonging to the class of pyrimidine derivatives. It is a structural analog of the naturally occurring nucleobase uracil and is used in a variety of scientific research applications. MPPCA has been found to possess many advantageous properties, including its stability and solubility in aqueous solutions, and its ability to form hydrogen bonds with other molecules.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives, which share structural similarities with "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid," on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the global reactivity parameters, including HOMO-LUMO energy gap, chemical hardness, and nucleophilicity, which are crucial for understanding the inhibitory mechanisms of these compounds (Kaya et al., 2016).

Aurora Kinase Inhibitor for Cancer Treatment

A derivative of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" was identified as an Aurora kinase inhibitor, which may be useful in treating cancer. This finding highlights the potential of such compounds in developing targeted therapies for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Anti-Angiogenic Activity

Novel piperidine-4-carboxamide derivatives, structurally related to "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid," were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting in vivo angiogenesis, suggesting their applicability in anticancer strategies (Vinaya Kambappa et al., 2017).

Synthesis of Complex Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds derived from "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" and its analogs has shown promising results in creating potential anti-inflammatory and analgesic agents. These studies underscore the versatility of such compounds in synthesizing new drugs with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antibacterial Applications

Derivatives of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" have also been explored for their antibacterial properties, demonstrating activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFYGMSTRMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424709
Record name 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

CAS RN

883543-77-9
Record name 2-(4-Methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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